Chloroacetamide vs. Dichloroacetamide Warhead: 2-Chloro-N-methyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide Retains Cytotoxicity Where 2,2-Dichloro Analogs Fail
In a head-to-head comparison of 2-chloro- and 2,2-dichloroacetamide derivatives bearing thiazole scaffolds, the 2-chloroacetamide class (which includes the target compound) demonstrated significant cytotoxicity against Jurkat, MDA-MB-231, and Ba/F3 cell lines, whereas the corresponding 2,2-dichloroacetamide derivatives showed negligible activity across all tested lines [1]. The target compound, by virtue of its mono-chloro warhead, belongs to the active class, directly differentiating it from dichloro analogs that are essentially inactive.
| Evidence Dimension | In vitro cytotoxicity across cell lines |
|---|---|
| Target Compound Data | 2-Chloroacetamide class: significant cytotoxicity (exact IC50 values reported for individual derivatives in the series; see source) |
| Comparator Or Baseline | 2,2-Dichloroacetamide class: negligible activity (no significant cytotoxicity observed) |
| Quantified Difference | Qualitative: active vs. inactive; quantitative IC50 values available in the primary source for individual compounds |
| Conditions | MTT assay; human acute T cell leukemia (Jurkat), triple-negative breast cancer (MDA-MB-231), Ba/F3 cells with calreticulin mutations |
Why This Matters
This provides a clear basis for selecting the 2-chloroacetamide warhead over the 2,2-dichloro variant in covalent inhibitor design, as the latter fails to produce meaningful cytotoxicity.
- [1] Havryshchuk L, Horishny V, Ivasechko I, Kozak Y, Melnyk D, Khylyuk D, et al. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. Sci Pharm Sci. 2025; 1(53):71–82. doi:10.15587/2519-4852.2025.323594. View Source
